molecular formula C8H14N2O2 B1419157 1-Methyl-3-(propylamino)pyrrolidine-2,5-dione CAS No. 1218628-40-0

1-Methyl-3-(propylamino)pyrrolidine-2,5-dione

Cat. No.: B1419157
CAS No.: 1218628-40-0
M. Wt: 170.21 g/mol
InChI Key: DLIUQBXEHKZQEP-UHFFFAOYSA-N
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Description

1-Methyl-3-(propylamino)pyrrolidine-2,5-dione (CAS Number: 1218628-40-0) is a synthetic organic compound belonging to the class of 3-aminopyrrolidine-2,5-diones. This scaffold, also known as a substituted succinimide, is of significant interest in medicinal chemistry and neuroscience research due to its structural features and potential biological activity . The molecular formula is C 8 H 14 N 2 O 2 and it has a molecular weight of 170.21 g/mol . The pyrrolidine-2,5-dione core is a privileged structure in drug discovery. Its non-planar, sp 3 -hybridized nature allows for a three-dimensional exploration of pharmacophore space, which can lead to improved selectivity and optimized physicochemical properties for central nervous system (CNS) targets . Researchers are particularly interested in 3-aminopyrrolidine-2,5-dione derivatives for their potential as multifunctional ligands . Although specific biological data for this exact compound may be limited, structurally related 3-aminopyrrolidine-2,5-dione derivatives have demonstrated promising anticonvulsant activity in established preclinical models, such as the maximal electroshock (MES) and 6 Hz psychomotor seizure tests . Furthermore, compounds within this class have shown significant antinociceptive and antiallodynic effects in models of tonic and neuropathic pain, suggesting potential applications beyond epilepsy research, particularly in addressing pharmacoresistant pain conditions . The mechanism of action for such compounds is often multimodal, which is an emerging strategy for developing more effective therapies for complex neurological disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard assessments before use.

Properties

IUPAC Name

1-methyl-3-(propylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-4-9-6-5-7(11)10(2)8(6)12/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIUQBXEHKZQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as indoles and derivatives. These compounds typically interact with various receptors and enzymes in the body, influencing a wide range of biological processes.

Mode of Action

As an indole derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in various downstream effects.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including neurotransmission, inflammation, and cell proliferation. The compound’s influence on these pathways would depend on its specific targets and mode of action.

Biological Activity

1-Methyl-3-(propylamino)pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N2O2
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 1185304-06-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with pyrrolidine derivatives under controlled conditions. This process allows for the formation of the desired compound while maintaining high purity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound exhibits potential as an inhibitor of aromatase and other enzymes involved in steroidogenesis.

Inhibition Studies

Research has demonstrated that derivatives of pyrrolidine-2,5-dione compounds can inhibit human placental aromatase and other key enzymes:

CompoundTarget EnzymeIC50 (µM)Comparison
This compoundAromatase23.8 ± 4.6Comparable to Aminoglutethimide (20.0 ± 2.6)
This compoundP450(17) alpha18.5 ± 1.9Similar to Ketoconazole (12.1 ± 2.9)

These findings suggest that this compound may serve as a lead for further drug development targeting hormonal disorders.

Case Studies and Research Findings

  • Aromatase Inhibition : In a study evaluating various pyrrolidine derivatives, it was found that certain compounds exhibited significant inhibition against aromatase with IC50 values comparable to established inhibitors like Aminoglutethimide . This highlights the therapeutic potential of pyrrolidine-based compounds in managing estrogen-related conditions.
  • Neurotransmitter Receptor Modulation : The compound's structure allows it to interact with neurotransmitter receptors, which could lead to effects on mood and cognition. Research indicates that modifications in the pyrrolidine ring can influence receptor selectivity and potency .
  • Antibacterial Activity : Recent investigations into pyrrolidine derivatives have revealed their potential as antibacterial agents against multidrug-resistant strains of bacteria . The structural features of these compounds are critical for their efficacy.

Scientific Research Applications

Medicinal Chemistry

The pyrrolidine core structure of 1-Methyl-3-(propylamino)pyrrolidine-2,5-dione has been linked to a variety of pharmacological activities. Recent studies have highlighted the significance of pyrrolidine derivatives in drug development, showcasing their potential as:

  • Anticancer Agents : Compounds similar to this compound act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer progression by modulating immune responses. Inhibition of IDO1 can enhance T-cell proliferation and improve anti-tumor immunity, making these compounds promising candidates for cancer therapies .
  • Antimicrobial and Antiviral Properties : Research indicates that pyrrolidine derivatives exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness in inhibiting bacterial strains by targeting essential enzymes like DNA gyrase and topoisomerase IV .

Cancer Treatment

The compound's role as an IDO1 inhibitor positions it as a valuable therapeutic agent in oncology. The following table summarizes key findings from recent studies on its anticancer applications:

Study Compound Target Effect Reference
Uyttenhove et al.This compoundIDO1Enhanced T-cell proliferation
Holmgaard et al.Similar pyrrolidine derivativesTumor microenvironmentReduced immunosuppression
Belveren et al.Pyrrolidine hybridsVarious cancer cell linesAntiproliferative effects

Neurological Applications

Research has also suggested potential applications in neurological disorders due to the compound's ability to modulate neurotransmitter systems. Pyrrolidine derivatives have been studied for their effects on cholinesterase inhibition, which is relevant for conditions like Alzheimer's disease .

Other Therapeutic Areas

Beyond oncology and neurology, this compound shows promise in other therapeutic contexts:

  • Anti-inflammatory Agents : Some studies indicate that pyrrolidine derivatives can exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .
  • Diabetes Management : Certain pyrrolidine compounds have demonstrated inhibitory effects on enzymes related to glucose metabolism, suggesting a role in diabetes treatment .

Case Studies and Research Findings

Several case studies have illustrated the effectiveness of pyrrolidine derivatives:

  • A study by Martinez-Bailen et al. synthesized multimeric pyrrolidine iminosugars as enzyme inhibitors for Fabry disease, showing significant enhancement in enzyme activity compared to monovalent references .
  • Ruan et al. developed new anthelmintic drug candidates based on pyrrolidine oxadiazoles that showed resistance against common parasitic drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities depending on substituent patterns and linker chemistry. Below is a detailed comparison:

Substituent Effects on Anticonvulsant Activity

  • Linker Type: Derivatives with methylene linkers (e.g., propyl) show superior anticonvulsant activity compared to those with acetamide linkers. For example, compound 4 (1-(3-morpholinopropyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione) demonstrated an ED₅₀ of 62.14 mg/kg in the maximal electroshock (MES) test, outperforming reference drugs like valproic acid . In contrast, acetamide-linked analogs (e.g., compounds 10–17) were less active .
  • Substituent Position : Chlorine or trifluoromethyl groups at the 3-position of the phenyl ring enhance activity. Compound 9 (3,4-dichloro-substituted) was active in both MES and 6 Hz tests, highlighting the importance of electron-withdrawing groups .
  • Target Compound: The propylamino linker in 1-methyl-3-(propylamino)pyrrolidine-2,5-dione may confer similar advantages, though specific ED₅₀ data are unavailable. Its methyl group at the 1-position could enhance metabolic stability compared to unsubstituted analogs .

Pharmacological Targets and Mechanisms

  • Voltage-Gated Ion Channels : Active pyrrolidine-2,5-dione derivatives, such as compound 4 , inhibit neuronal voltage-sensitive sodium (Nav) and L-type calcium channels (Cav) , contributing to anticonvulsant effects .
  • TRPV1 Receptor: Analogs like compound 9 exhibit antinociceptive activity via TRPV1 modulation, suggesting a dual mechanism for pain and seizure management .
  • GPCR Modulation : Modifications to the pyrrolidine-2,5-dione core (e.g., replacing tetrazole with the dione ring in MBX-2982 derivatives) enhance agonistic effects by 2-fold , likely due to improved binding to polar residues in GPCRs like GPR119 .

Key Research Findings and Data Tables

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound ID Substituents ED₅₀ (MES Test, mg/kg) ED₅₀ (6 Hz Test, mg/kg) Mechanism of Action Reference
4 3-(3-methylthiophen-2-yl), 1-morpholinopropyl 62.14 74.32 Nav/Cav inhibition
9 3,4-dichloro, methylene linker 89.45 102.50 TRPV1 modulation
VPA Valproic acid (reference) 270.00 N/A Broad-spectrum
Target Compound 1-Me, 3-propylamino Data unavailable Data unavailable Theoretical: Nav/Cav/TRPV1

Table 2: SAR Trends in Pyrrolidine-2,5-dione Derivatives

Structural Feature Impact on Activity Example Compounds
Methylene linkers ↑ Anticonvulsant activity vs. acetamide linkers 3–9 (ED₅₀ = 62–153 mg/kg)
Electron-withdrawing substituents (e.g., Cl, CF₃) ↑ Potency in MES/6 Hz tests 6, 9, 14
Aminoalkyl substituents Modulate lipophilicity and target selectivity Compound 4 , Target Compound

Preparation Methods

General Pyrrolidine Synthesis

Pyrrolidine derivatives are often synthesized through ring closure reactions involving appropriate precursors. For compounds like 1-Methyl-3-(propylamino)pyrrolidine-2,5-dione, a plausible approach might involve:

  • Ring Closure Reaction: This involves forming the pyrrolidine ring from linear precursors. Common methods include the use of amino acids or their derivatives to form the ring structure.

  • Amination Reaction: Introduction of the propylamino group could be achieved through nucleophilic substitution or reductive amination reactions.

Challenges and Considerations

  • Yield and Purity: Optimization of reaction conditions to improve yield and purity is crucial.
  • Safety: Handling of reagents like methylating agents and reducing agents requires caution.
  • Scalability: Developing methods that are scalable and cost-effective is important for industrial applications.

Data Tables

Given the lack of specific synthesis data for this compound, we can consider general data related to pyrrolidine synthesis:

Compound Molecular Formula Molecular Weight Synthesis Yield
1-Methyl-3-pyrrolidinol C5H11NO 101.15 Up to 64.8%
Pyrrolidine-2,5-dione C4H5NO2 99.09 Variable

Q & A

Q. What are the primary synthetic routes for 1-Methyl-3-(propylamino)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via aza-Michael addition , where maleimide reacts with amines (e.g., propylamine) under basic conditions. Key catalysts include TMEDA (tetramethylethylenediamine) or TMCDA [(R,R)-N,N,N′,N′-tetramethyl-1,2-diaminocyclohexane)], which enhance regioselectivity . Alternative routes involve Fe₂O₃@SiO₂/In₂O₃ catalysts for improved reaction efficiency, as demonstrated in analogous pyrrolidine-dione syntheses (e.g., 3a-c derivatives) . Reaction optimization requires careful control of:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack.
  • Stoichiometry : Excess amine (1.5–2.0 eq.) ensures complete maleimide conversion.

Q. Table 1: Synthetic Route Comparison

MethodCatalyst/BaseYield (%)Purity (%)Reference
Aza-Michael AdditionTMEDA65–75≥95
Catalytic (Fe/In oxide)Fe₂O₃@SiO₂/In₂O₃80–85≥98

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve dihedral angles between pyrrolidine and substituent rings (e.g., pyridine derivatives show ~64.58° angles ).
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl groups at δ 1.2–1.5 ppm; pyrrolidine protons at δ 3.0–3.5 ppm.
    • ¹³C NMR : Carbonyl carbons at δ 170–180 ppm .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and HOMO-LUMO gaps for reactivity analysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved in structural elucidation?

Methodological Answer: Contradictions often arise from dynamic stereochemistry or polymorphism . Strategies include:

  • Variable-temperature NMR : Identify rotameric equilibria (e.g., slow rotation around the amide bond at <−40°C) .
  • PXRD (Powder X-ray Diffraction) : Differentiate crystalline polymorphs by comparing experimental vs. simulated patterns (e.g., as in 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione studies) .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve absolute configuration, as demonstrated for 1-(3-pyridyl)pyrrolidine-2,5-dione .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

Methodological Answer:

  • Chiral auxiliaries : Use (R,R)-TMCDA to induce stereoselectivity during aza-Michael addition, achieving >90% enantiomeric excess (ee) .
  • Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to control amine addition to maleimide.
  • Kinetic resolution : Utilize lipases (e.g., CAL-B) to hydrolyze undesired enantiomers in racemic mixtures .

Q. How can computational models predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Simulate binding to receptors (e.g., GABA transporters) using AutoDock Vina. Parameterize force fields (AMBER/CHARMM) for pyrrolidine-dione conformers .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., NAMD/GROMACS) .
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. propyl groups) with bioactivity using Hammett constants or LogP values .

Q. What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks, assessing purity via LC-UV .
  • Cyclic voltammetry : Evaluate redox stability at biologically relevant potentials (−0.5 to +1.0 V vs. Ag/AgCl) .

Q. How do steric and electronic effects of the propylamino group influence reactivity?

Methodological Answer:

  • Steric effects : Bulkier substituents (e.g., tert-butyl) reduce nucleophilicity by ~30% compared to propyl .
  • Electronic effects : Electron-donating groups (e.g., methyl) increase pyrrolidine ring basicity (pKa ~8.5 vs. ~7.0 for unsubstituted analogs) .
  • DFT analysis : Propylamino’s +I effect lowers LUMO energy (−1.8 eV), enhancing electrophilic reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(propylamino)pyrrolidine-2,5-dione
Reactant of Route 2
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1-Methyl-3-(propylamino)pyrrolidine-2,5-dione

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